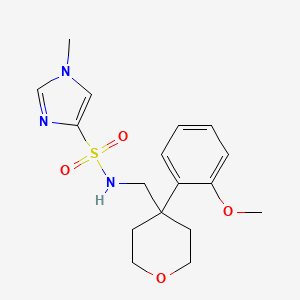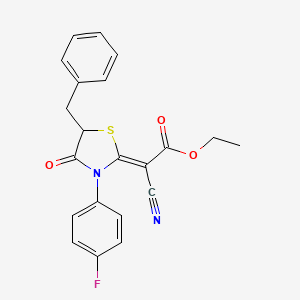![molecular formula C9H16N4O2 B2713359 3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one CAS No. 2137690-65-2](/img/structure/B2713359.png)
3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one" is a complex organic compound characterized by the presence of a cyclopentyl ring with an aminomethyl and hydroxy substituent, coupled with a triazolone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step reactions starting from cyclopentanone, which undergoes aminomethylation and hydroxylation to introduce the aminomethyl and hydroxy groups on the cyclopentyl ring. The final step involves the formation of the triazolone ring through cyclization reactions under controlled conditions. Each step requires specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using optimized conditions to ensure cost-effectiveness and environmental compliance. This involves using automated reactors, continuous flow systems, and stringent quality control to maintain consistency in production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketone derivatives.
Reduction: It can be reduced to further explore its derivative chemistry, especially at the triazolone ring.
Substitution: The aminomethyl group can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions might involve halogenating agents or organometallic reagents.
Major Products: The major products from these reactions are typically ketones, amines, and various substituted derivatives of the original compound.
科学研究应用
Chemistry: As a building block for more complex molecules and in studying reaction mechanisms.
Biology: It shows promise in bioassays for its interaction with various enzymes and receptors.
Medicine: Potential therapeutic uses are being explored, particularly in the areas of anti-infective and anti-inflammatory research.
Industry: Its derivatives might find applications in material science for their unique chemical properties.
作用机制
The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity. This modulation can lead to therapeutic effects, such as inhibiting a key enzyme in a pathogen or reducing inflammation by interacting with immune receptors.
相似化合物的比较
Compared to other compounds in its class, such as:
3-(Aminomethyl)-1H-1,2,4-triazol-5(4H)-one
4-Methyl-1H-1,2,4-triazol-5(4H)-one
"3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one" stands out due to the unique combination of its cyclopentyl ring with both aminomethyl and hydroxy substituents, providing a diverse chemical landscape for further modifications and interactions. Its stereochemistry also plays a crucial role in its biological activity, distinguishing it from other compounds with similar structures but different stereochemistry.
属性
IUPAC Name |
3-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-13-8(11-12-9(13)15)5-2-6(4-10)7(14)3-5/h5-7,14H,2-4,10H2,1H3,(H,12,15)/t5-,6+,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAMDBGGJFLRSB-RRKCRQDMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2CC(C(C2)O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NNC1=O)[C@H]2C[C@@H]([C@@H](C2)O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2713278.png)
![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2713279.png)
![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole](/img/structure/B2713282.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2713286.png)
![6-benzyl-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2713288.png)


![2-Chloro-N-pyrazolo[1,5-a]pyridin-7-ylacetamide](/img/structure/B2713293.png)
![4-cyano-N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2713294.png)
![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2713295.png)

![3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B2713298.png)

